Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride
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Overview
Description
Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride is a chemical compound with a complex structure that includes a cycloheptyl group, two dimethyl groups, and two phenyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride typically involves the reaction of cycloheptylamine with N,N-dimethyl-4,4-diphenylmethane in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and the use of solvents such as toluene or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes and other chemical products
Mechanism of Action
The mechanism of action of Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
4,4′-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and reagent for lead determination.
2,2’-Dimethyl-4,4’-methylenebis(cyclohexylamine): Used in the production of epoxy resins and as a curing agent.
Uniqueness
Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride is unique due to its specific structure, which includes a cycloheptyl group and two phenyl groups. This structure imparts distinct chemical properties, making it valuable in various research applications .
Properties
CAS No. |
68716-21-2 |
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Molecular Formula |
C21H28ClN |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
(4,4-diphenylcycloheptyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H27N.ClH/c1-22(2)20-14-9-16-21(17-15-20,18-10-5-3-6-11-18)19-12-7-4-8-13-19;/h3-8,10-13,20H,9,14-17H2,1-2H3;1H |
InChI Key |
PORIPOPUXJTWCL-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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